REACTION_CXSMILES
|
[N:1]#[C:2][SH:3].[C:4]1([CH:10]([OH:15])[CH2:11][N:12]2[CH2:14][CH2:13]2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.N1CC1.[ClH:19]>C(O)C>[ClH:19].[OH:15][CH:10]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)[CH2:11][N:12]1[CH2:14][CH2:13][S:3][C:2]1=[NH:1] |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#CS
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CN1CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CC1
|
Name
|
|
Quantity
|
0.35 mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CN1CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred for 1.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 30°-35° C
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated at 35°-40° C. for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
WAIT
|
Details
|
to proceed at room temperature for 2.5 days
|
Duration
|
2.5 d
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated under reduced pressure to about 100 ml
|
Type
|
FILTRATION
|
Details
|
, filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 27.1 g
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
Cl.OC(CN1C(SCC1)=N)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |